molecular formula C12H19NO B8590909 2-(2-Isopropylphenoxy)-1-methylethylamine

2-(2-Isopropylphenoxy)-1-methylethylamine

Cat. No. B8590909
M. Wt: 193.28 g/mol
InChI Key: TVUHPYFRGGVULZ-UHFFFAOYSA-N
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Patent
US04526893

Procedure details

12.3 g of 2-(2-isopropylphenoxy)-1-methylethylazide was dissolved in 150 ml of ether and added portionwise with small amount of lithium aluminium hydride up to 18 g and stirred at room temperature for 2.5 hr. Then 1.8 ml of water, 1.8 ml oif 15% aqueous solution of sodium hydroxide and 5.4 ml of water were added one after another in order to decompose the residual lithium aluminium hydride. Crystals thus isolated were filtered off and washsed with ether; the ether layer was washed consecutively with water and saturated saline and dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and yielded 9.8 g of 2-(2-isopropylphenoxy)-1-methylethylamine. Physical properties of this substance are as the following:
Name
2-(2-isopropylphenoxy)-1-methylethylazide
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([N:10]=[N+]=[N-])[CH3:9])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[CH:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([NH2:10])[CH3:9])([CH3:2])[CH3:3] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
2-(2-isopropylphenoxy)-1-methylethylazide
Quantity
12.3 g
Type
reactant
Smiles
C(C)(C)C1=C(OCC(C)N=[N+]=[N-])C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.4 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystals thus isolated
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
the ether layer was washed consecutively with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)C1=C(OCC(C)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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